molecular formula C14H16N2O5 B12546040 but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole CAS No. 652128-76-2

but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole

Cat. No.: B12546040
CAS No.: 652128-76-2
M. Wt: 292.29 g/mol
InChI Key: CLMICBCDBZVQME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole typically involves the reaction of maleic acid with a phenoxymethyl-substituted imidazole. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

But-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The phenoxymethyl group can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole is unique due to the combination of the reactive maleic acid moiety and the biologically active imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications .

Properties

CAS No.

652128-76-2

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

IUPAC Name

but-2-enedioic acid;5-(phenoxymethyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H12N2O.C4H4O4/c1-2-4-10(5-3-1)13-7-9-6-11-8-12-9;5-3(6)1-2-4(7)8/h1-5,8-9H,6-7H2,(H,11,12);1-2H,(H,5,6)(H,7,8)

InChI Key

CLMICBCDBZVQME-UHFFFAOYSA-N

Canonical SMILES

C1C(NC=N1)COC2=CC=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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